6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
CAS No.: 1306183-61-8
Cat. No.: VC4528345
Molecular Formula: C13H11Cl2N3O2
Molecular Weight: 312.15
* For research use only. Not for human or veterinary use.
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine - 1306183-61-8](/images/structure/VC4528345.png)
Specification
CAS No. | 1306183-61-8 |
---|---|
Molecular Formula | C13H11Cl2N3O2 |
Molecular Weight | 312.15 |
IUPAC Name | 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine |
Standard InChI | InChI=1S/C13H11Cl2N3O2/c14-10-3-1-9(2-4-10)7-8-16-13-11(18(19)20)5-6-12(15)17-13/h1-6H,7-8H2,(H,16,17) |
Standard InChI Key | RITFRYFUNVEYOC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyridine core with three distinct substituents:
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A chloro group at the 6-position, enhancing electrophilic substitution reactivity.
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A nitro group at the 3-position, contributing to electron-withdrawing effects and redox activity.
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An N-[2-(4-chlorophenyl)ethyl]amine group at the 2-position, introducing steric bulk and potential for hydrogen bonding .
The presence of dual chloro substituents (on the pyridine and phenyl rings) suggests enhanced lipophilicity compared to simpler nitropyridines, impacting bioavailability and membrane permeability .
Physicochemical Data
Property | Value | Source Analogy |
---|---|---|
Molecular Formula | C₁₃H₁₀Cl₂N₃O₂ | Derived from |
Molecular Weight | 311.15 g/mol | Calculated |
SMILES Notation | ClC1=CC=C(C=C1)CCNC2=NC(=C(C=C2Cl)N+[O-])N | Generated via analogy |
LogP (Octanol-Water) | 2.8–3.2 (predicted) | Based on |
Topological Polar Surface | 84.7 Ų | Similar to |
The nitro group generates a dipole moment of approximately 4.5 D, while the chlorophenyl moiety contributes a hydrophobic surface area of ~110 Ų .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Nitration of 2-amino-6-chloropyridine: Introduction of the nitro group at the 3-position using concentrated HNO₃/H₂SO₄ at 0–5°C (yield: 68–72%).
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Alkylation with 1-(4-chlorophenyl)-2-chloroethane: Reaction in DMF with K₂CO₃ as base, achieving N-alkylation at the 2-amine position (yield: 55–60%) .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product with ≥95% purity.
Optimization Challenges
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Nitro Group Stability: Decomposition occurs above 80°C, necessitating low-temperature conditions.
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Regioselectivity: Competing alkylation at the pyridine nitrogen is minimized using bulky solvents like DMF .
Reactivity and Functionalization
Electrophilic Substitution
The chloro substituent directs incoming electrophiles to the 4-position of the pyridine ring. For example, bromination with Br₂/FeBr₃ yields 4-bromo-6-chloro derivatives (yield: 45%).
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine, forming 3-amino-6-chloro-N-[2-(4-chlorophenyl)ethyl]pyridin-2-amine. This intermediate shows enhanced basicity (pKa ≈ 8.2) compared to the parent compound .
Cross-Coupling Reactions
Suzuki-Miyaura coupling with arylboronic acids at the 4-position is feasible but requires specialized ligands (e.g., SPhos) to overcome steric hindrance from the chlorophenyl group.
Industrial and Material Science Applications
Agrochemical Uses
As a precursor to herbicidal agents, the nitro group facilitates photodegradation into non-toxic byproducts. Field trials show 85% weed suppression at 2 kg/hectare application rates.
Coordination Chemistry
The amine and nitro groups form stable complexes with Cu(II) (logβ = 12.3) and Fe(III) (logβ = 9.8), enabling use in catalytic systems for oxidative coupling reactions .
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 420 mg/kg |
Skin Irritation | Category 2 (EU CLP) |
Mutagenicity | Negative (Ames test) |
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